(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a methylisoxazole group, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
Chemistry
In chemistry, (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound this compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include improved glucose control and potential treatment for type 2 diabetes .
Pharmacokinetics
It has been noted that in a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells . These actions result in improved glucose control, which is beneficial for the management of type 2 diabetes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone interacts with GPR119, a G-protein-coupled receptor . This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Cellular Effects
In terms of cellular effects, this compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GPR119, which leads to the activation of this receptor . This activation triggers a cascade of events, including the stimulation of insulin release and the promotion of GLP-1 secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chloropyrimidine derivative can be synthesized through chlorination of pyrimidine, while the piperidine and methylisoxazole components are prepared through standard organic synthesis methods. The final compound is obtained by coupling these components under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyrimidine moiety, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone include other chloropyrimidine derivatives, piperidine-containing compounds, and isoxazole-based molecules. Examples include:
- 5-Chloropyrimidine derivatives
- Piperidine-based compounds
- Methylisoxazole derivatives
Uniqueness
What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-9-5-12(18-22-9)13(20)19-4-2-3-11(8-19)21-14-16-6-10(15)7-17-14/h5-7,11H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGJYQKPZGKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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